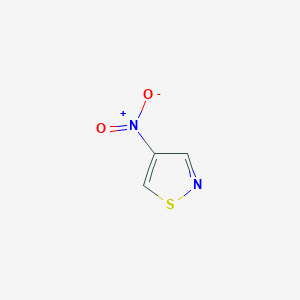

4-Nitroisothiazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-nitro-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S/c6-5(7)3-1-4-8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXPAYVHLSTHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239264 | |

| Record name | Isothiazole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-07-7 | |

| Record name | 4-Nitroisothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiazole, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothiazole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitroisothiazole and Its Derivatives

Direct Nitration Strategies

Direct nitration involves the substitution of a hydrogen atom on the isothiazole (B42339) ring with a nitro group (–NO₂) using a suitable nitrating agent. This approach is fundamental for accessing nitroisothiazoles.

Nitration of Isothiazole and Substituted Isothiazoles

The nitration of the parent isothiazole and its substituted analogues has been the subject of kinetic and mechanistic studies to understand the reactivity and orientation of this electrophilic substitution reaction. rsc.orgsemanticscholar.orgrsc.orgresearchgate.net

The electrophilic aromatic nitration of isothiazole is a well-studied class of organic reaction. nih.gov The mechanism is generally believed to proceed through the attack of an electrophile, the nitronium ion (NO₂⁺), on the aromatic ring. nih.govmasterorganicchemistry.com This attack leads to the formation of a σ-complex, also known as a Wheland intermediate, which is a key step in the reaction. nih.gov For isothiazoles, the reaction can proceed through two main pathways depending on the substrate: nitration of the neutral molecule (the free base) or nitration of its protonated form (the conjugate acid). rsc.orgrsc.org Kinetic studies have shown that isothiazole and its 3- and 5-methyl derivatives undergo nitration exclusively as free bases. rsc.orgrsc.org In contrast, the 3,5-dimethyl analogue exhibits a mechanistic shift, reacting via its conjugate acid. rsc.orgrsc.org The formation of the σ-complex is typically the rate-limiting step in nitration reactions. nih.gov

The choice of nitrating agent and reaction conditions is crucial for the successful synthesis of nitroisothiazoles. Traditionally, nitration of five-membered heterocycles is achieved using a mixture of concentrated or fuming nitric acid and concentrated sulfuric acid. semanticscholar.orgresearchgate.net Milder conditions have also been explored to improve yields and selectivity. One such system involves the use of nitric acid in trifluoroacetic anhydride. semanticscholar.orgresearchgate.net While specific data for isothiazole with this milder system is limited in the provided context, its application to the structurally similar 3,5-dimethylisoxazole (B1293586) resulted in the formation of 3,5-dimethyl-4-nitroisoxazole (B73060) in 72% yield. semanticscholar.org

Table 1: Nitration of Selected Five-Membered Heterocycles

| Heterocycle | Nitrating Agent | Product | Yield (%) | Reference |

| Isoxazole | HNO₃ / (CF₃CO)₂O | 2-Nitroisoxazole | 73 | semanticscholar.org |

| 5-Methylisoxazole | HNO₃ / (CF₃CO)₂O | 5-Methyl-3-nitroisoxazole | 64 | semanticscholar.org |

| 3,5-Dimethylisoxazole | HNO₃ / (CF₃CO)₂O | 3,5-Dimethyl-4-nitroisoxazole | 72 | semanticscholar.org |

Nitration of 2-Amino- and 2-Acetamidothiazoles

The nitration of thiazole (B1198619) derivatives, specifically 2-amino- and 2-acetamidothiazoles, provides pathways to nitro-substituted thiazoles. The reaction conditions significantly influence the final product. It is important to note that these reactions can be hazardous and may lead to explosions, particularly on a commercial scale. nih.govgoogle.com

When 2-aminothiazole (B372263) is treated with a single equivalent of nitric acid in 96% sulfuric acid, the primary product is 2-amino-5-nitrothiazole (B118965). acs.org However, using two equivalents of nitric acid under the same conditions leads to dinitration, yielding 2-nitramino-5-nitrothiazole. acs.org The initial product of mononitration on the amino group is 2-nitraminothiazole, which can subsequently rearrange to 2-amino-5-nitrothiazole upon heating in absolute sulfuric acid. google.comacs.org

The nitration of 2-acetamidothiazole (B125242) using a mixture of sulfuric and nitric acid at low temperatures produces 2-acetamido-5-nitrothiazole. cdnsciencepub.com The same product can be obtained by using a combination of 99-100% nitric acid and acetic anhydride. cdnsciencepub.com Interestingly, under these latter conditions, certain substituted 2-nitraminothiazoles and 2-acetamidothiazoles can undergo nitration at the 3-position of the thiazole ring. cdnsciencepub.comcdnsciencepub.com This suggests that the reaction proceeds through a tautomeric nitrimino or acetimido form. cdnsciencepub.comcdnsciencepub.com

Table 2: Selected Nitration Reactions of 2-Substituted Thiazoles

| Starting Material | Nitrating Agent / Conditions | Main Product | Yield | Reference |

| 2-Aminothiazole | 1 equiv. HNO₃ in 96% H₂SO₄ | 2-Amino-5-nitrothiazole | Good yield | acs.org |

| 2-Aminothiazole | 2 equiv. HNO₃ in 96% H₂SO₄ | 2-Nitramino-5-nitrothiazole | - | acs.org |

| 2-Acetamidothiazole | HNO₃ / H₂SO₄ at 10°C | 2-Acetamido-5-nitrothiazole | - | cdnsciencepub.com |

| 2-Acetamidothiazole | 99-100% HNO₃ / Acetic Anhydride | 2-Acetamido-5-nitrothiazole | 45.5% | cdnsciencepub.com |

Ruthenium-Catalyzed C-H Nitration of Thiazole-Substituted Arenes

A modern approach for the synthesis of nitrated aromatic compounds involves transition metal-catalyzed C-H bond functionalization. Specifically, ruthenium-catalyzed reactions have been developed for the meta-selective C-H nitration of arenes bearing a thiazole directing group. rsc.orgresearchgate.netresearchgate.net This method offers a more gentle and environmentally favorable alternative to traditional nitration processes. rsc.orgresearchgate.net

The reaction typically employs a ruthenium catalyst, such as Ru₃(CO)₁₂, in combination with a nitro source like silver nitrite (B80452) (AgNO₂), a ligand, and an additive. rsc.orgresearchgate.net This catalytic system directs the nitration to the meta-position of the aryl ring relative to the point of attachment of the thiazole ring, affording the desired products in moderate to good yields. rsc.orgresearchgate.netnjtech.edu.cn The reaction is tolerant of a wide range of functional groups on the arene. rsc.orgresearchgate.net

A plausible mechanism for this transformation begins with the C-H activation of the arene by the ruthenium catalyst to form a metallacycle intermediate. sci-hub.se Subsequently, an active nitro species, potentially generated from the nitro source, reacts with the intermediate, leading to the formation of the C-N bond and regeneration of the catalyst. sci-hub.se

Table 3: Examples of Ruthenium-Catalyzed meta-C-H Nitration of Thiazole-Substituted Arenes

| Substrate (Arene-Thiazole) | Catalyst System | Product (meta-Nitroarene-Thiazole) | Yield | Reference |

| 2-Phenylthiazole | Ru₃(CO)₁₂, AgNO₂, HPcy₃⁺·BF₄⁻, Pivalic Acid, DCE | 2-(3-Nitrophenyl)thiazole | Moderate to Good | rsc.orgresearchgate.net |

| Arenes with Pyrazolyl directing groups | Ru₃(CO)₁₂, AgNO₂, HPcy₃⁺·BF₄⁻, Pivalic Acid, DCE | meta-Nitrated Arenes | Moderate to Good | rsc.orgresearchgate.net |

| Arenes with Oxazoline directing groups | Ru₃(CO)₁₂, AgNO₂, HPcy₃⁺·BF₄⁻, Pivalic Acid, DCE | meta-Nitrated Arenes | Moderate to Good | rsc.orgresearchgate.net |

Indirect Synthetic Routes

Indirect routes to 4-nitroisothiazole are crucial as they offer pathways to construct the target molecule when direct methods are not feasible or efficient. These can involve building the isothiazole ring with the nitro group already in place on a precursor or introducing the nitro group onto an existing isothiazole ring system.

The construction of the isothiazole ring from acyclic precursors already bearing a nitro group is a key strategy. While specific examples for the direct synthesis of the parent this compound via this method are not extensively documented in readily available literature, analogous syntheses for related nitro-substituted heterocycles provide insight into potential pathways. For instance, a known process for preparing 2-amino-5-nitrothiazole involves the halogenation of an N,N-dialkyl-2-nitroetheneamine, followed by reaction with thiourea. google.com This reaction proceeds through the formation of an intermediate which then cyclizes to the nitro-substituted thiazole. google.com This general approach, where a nitro-containing open-chain compound is cyclized, represents a plausible, though not explicitly demonstrated, route to this compound.

A general strategy for isothiazole synthesis involves the oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides. chemicalbook.com The presence of a nitro group on the carbon backbone of such a precursor could potentially lead to the formation of a nitroisothiazole derivative upon cyclization.

An alternative approach to obtaining this compound is through the chemical modification of a pre-formed isothiazole ring. The most direct transformation is the nitration of the isothiazole nucleus. The position of nitration is influenced by the existing substituents on the ring.

In a study on the nitration of 3-phenylisothiazole (B82050) using a mixture of fuming nitric acid and sulfuric acid, substitution occurred on the phenyl ring, yielding 3-(p-nitrophenyl)isothiazole and 3-(m-nitrophenyl)isothiazole. jst.go.jp This indicates that under these conditions, the phenyl ring is more susceptible to electrophilic attack than the isothiazole ring itself.

For the parent isothiazole, electrophilic substitution reactions such as halogenation and sulfonation preferentially occur at the C5 position. pharmaguideline.com Nitration, being a powerful electrophilic substitution, would also be expected to be influenced by the electronic properties of the isothiazole ring. The nitrogen atom in the isothiazole ring is a deactivating group, making electrophilic substitution challenging. However, under forcing conditions, nitration could potentially occur.

A different approach involves the use of novel nitrating agents. For instance, a method for the nitration of various aza-aromatic compounds that are resistant to traditional mixed acid nitration has been developed, although its application to isothiazole is not specified. dtic.mil

Synthesis of this compound Derivatives

The this compound scaffold serves as a building block for the synthesis of a variety of more complex derivatives with potential applications in medicinal chemistry and materials science.

Mannich bases are a class of organic compounds synthesized through the aminoalkylation of an acidic proton located adjacent to a carbonyl group, involving formaldehyde (B43269) and a primary or secondary amine. nih.gov While the provided information focuses on nitrothiazole derivatives, the synthetic principles are applicable to isothiazole analogues.

A multi-step synthesis of Mannich base nitrothiazole derivatives has been reported, starting from 2-amino-5-nitrothiazole. chemicalbook.com The initial step is the N-acylation of the amino group with 2-chloroacetyl chloride. This is followed by a concurrent S-alkylation and intramolecular cyclization. Finally, a Mannich reaction with piperidine (B6355638) and various benzaldehydes yields the target Mannich base derivatives. chemicalbook.com

Table 1: Synthetic Route for Mannich Base Nitrothiazole Derivatives chemicalbook.com

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2-Amino-5-nitrothiazole | 2-Chloroacetyl chloride, Dichloromethane (DCM), Triethylamine (TEA) | N-(5-nitrothiazol-2-yl)-2-chloroacetamide |

| 2 | N-(5-nitrothiazol-2-yl)-2-chloroacetamide | S-alkylation and intramolecular cyclization | Intermediate cyclized product |

This table outlines the general synthetic pathway described for nitrothiazole derivatives, which could be conceptually applied to this compound systems.

Azo dyes containing a nitrothiazole moiety have been synthesized through conventional diazo-coupling reactions. dtic.mil The synthesis typically begins with the diazotization of an amino-substituted nitrothiazole, such as 2-amino-5-nitrothiazole, in the presence of sodium nitrite and an acid like sulfuric acid at low temperatures (0–5 °C). dtic.milresearchgate.net The resulting cold diazonium salt solution is then added to a coupling component, which is often a phenol (B47542) or an aniline (B41778) derivative, dissolved in a suitable solvent like acetic acid. dtic.mil The reaction mixture is stirred at low temperature to facilitate the coupling reaction and formation of the final azo dye. dtic.mil

Table 2: General Synthesis of Nitrothiazole Azo Dyes dtic.mil

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2-Amino-5-nitrothiazole | Sodium nitrite, Sulfuric acid, 0–5 °C | Diazonium salt of 2-amino-5-nitrothiazole |

This table illustrates the general procedure for creating azo dyes from 2-amino-5-nitrothiazole, a process that could be adapted for this compound derivatives.

Derivatives containing both a this compound and a 1,3,4-thiadiazole (B1197879) ring have been synthesized. A notable example is the synthesis of N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide. jst.go.jp The synthesis of the 1,3,4-thiadiazole core often starts from a thiosemicarbazide (B42300) derivative. jst.go.jppharmaguideline.com For instance, 4-(4-(trifluoromethyl)phenyl)thiosemicarbazide can be cyclized with carbon disulfide in the presence of potassium hydroxide (B78521) to form a 5-substituted-1,3,4-thiadiazole-2(3H)-thione. jst.go.jp This intermediate is then reacted with a suitable N-(aryl)-2-chloroacetamide, in this case, one bearing the nitrothiazole group, in the presence of a base like potassium carbonate to yield the final product. jst.go.jp

Table 3: Synthesis of a 1,3,4-Thiadiazole Derivative with a Nitrothiazole Moiety jst.go.jp

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 4-(Trifluoromethyl)phenyl isothiocyanate | Hydrazine hydrate | 4-(4-(Trifluoromethyl)phenyl)thiosemicarbazide |

| 2 | 4-(4-(Trifluoromethyl)phenyl)thiosemicarbazide | Carbon disulfide, Potassium hydroxide | 5-(4-(Trifluoromethyl)phenyl)amino-1,3,4-thiadiazole-2(3H)-thione |

This table details the synthetic sequence for a specific derivative linking a nitrothiazole to a 1,3,4-thiadiazole ring.

Thiazolidin-4-one Derivatives

A review of available chemical literature does not indicate a common or established synthetic pathway for the transformation of a thiazolidin-4-one ring system into a this compound core. Synthetic routes typically focus on the functionalization of the thiazolidin-4-one scaffold itself or its use in constructing other complex molecules, rather than its conversion to an isothiazole. nih.govnih.gov

Oxadiazole Derivatives

Similarly, the synthesis of this compound via the ring transformation of oxadiazole derivatives is not a standard or reported method. While ring transformations of heterocycles are known, for instance, the conversion of isoxazoles to isothiazoles, a parallel conversion from an oxadiazole precursor to an isothiazole is not well-established in the literature. medwinpublishers.comnih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to develop chemical processes that are environmentally benign, reducing waste, and minimizing the use of hazardous substances. researchgate.netnih.gov In the context of this compound synthesis, these principles can be applied to both the formation of the isothiazole ring and the subsequent nitration step. While specific studies on the green synthesis of this compound are limited, extrapolation from methodologies for related heterocycles provides significant insight. bepls.com

Key Green Strategies:

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including thiazolidin-4-ones and triazoles. nih.govnih.gov The application of microwave heating to the cyclization reactions that form the isothiazole ring or to the nitration process could offer a more energy-efficient route to this compound.

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic irradiation can enhance chemical reactivity through acoustic cavitation. mdpi.com This method has been employed for the green synthesis of thiazoles, isoxazolines, and thiadiazines, often under solvent-free conditions or in aqueous media. nih.govresearchgate.net Sonochemistry can promote higher yields and shorter reaction times, making it an attractive green alternative for synthesizing the isothiazole scaffold. nih.govmdpi.com For example, the Hantzsch thiazole synthesis has been effectively carried out using ultrasonic irradiation with a reusable catalyst. mdpi.com

Green Catalysts and Solvents: Replacing hazardous reagents and volatile organic solvents is a cornerstone of green chemistry. Research has focused on using water as a solvent, developing reusable solid-supported catalysts, and employing visible-light photoredox catalysis. osi.lv A sustainable, metal-free, visible light-promoted synthesis of isothiazoles has been developed, which proceeds under mild conditions and demonstrates broad functional group tolerance, representing a significant environmentally friendly option. rsc.org

| Green Technique | Precursors/Reagents | Product | Key Advantages |

| Ultrasound Irradiation | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Hantzsch thiazole derivatives | Efficient, reusable catalyst, high yields (79-90%). mdpi.com |

| Visible-Light Photoredox Catalysis | α-amino-oxy acid auxiliary | Isothiazoles | Metal-free, mild conditions, environmentally friendly. rsc.org |

| Microwave Irradiation | Hydrazine carbothiomide, DMAD | Thiazolidine-4-ones | Rapid (10-36h reduced to minutes), high yields, solvent efficiency. nih.govnih.gov |

| Aqueous Media | Dithiocarbamates, α-halocarbonyls | 4-substituted-2-(alkylsulfanyl)thiazoles | Avoids volatile organic solvents, simple, catalyst-free. bepls.com |

Reaction Kinetics and Mechanisms in this compound Synthesis

Understanding the reaction kinetics and underlying mechanisms is crucial for optimizing the synthesis of this compound. This involves studying both the formation of the isothiazole ring and the regioselective introduction of the nitro group at the C-4 position.

Mechanism of Isothiazole Ring Formation: One established route to the isothiazole core involves the reaction of enamino thiones with hydroxylamine-O-sulfonic acid, which can produce yields of up to 98%. medwinpublishers.comresearchgate.net The mechanism involves the nucleophilic attack of the enamine nitrogen onto the hydroxylamine (B1172632) derivative, followed by cyclization and elimination to form the aromatic isothiazole ring. Computational methods, particularly Density Functional Theory (DFT), are increasingly used to investigate the geometries, electronic structures, and transition states of such reaction pathways, providing detailed mechanistic insights. eurjchem.comresearchgate.netacs.org

Kinetics and Mechanism of Nitration: The nitration of the isothiazole ring is a key step in forming this compound. Kinetic studies have shown that the reaction mechanism is highly dependent on the reaction conditions and the substitution pattern of the isothiazole ring. rsc.orgrsc.org

Reaction Species: Research by Katritzky, Tarhan, and Terem demonstrated that isothiazole and its 3- and 5-methyl derivatives undergo nitration at the 4-position exclusively as free bases, even in strongly acidic media. rsc.orgrsc.org This is in contrast to many other heterocycles that are nitrated as their conjugate acids. However, a mechanistic changeover to nitration via the conjugate acid was observed for the 3,5-dimethylisothiazole (B12978422) analogue. rsc.org

Rate Constants: The kinetics of nitration are typically second-order. sciepub.com The rate of nitration is influenced by the concentration of the isothiazole and the nitrating agent (e.g., nitronium ion, NO₂⁺). The partial rate factors for nitration at the 4-position are significantly affected by substituents on the ring. Methyl groups at the 3- and 5-positions can alter the reactivity and basicity of the ring, thereby influencing the kinetic profile. rsc.org

Regioselectivity: The strong preference for nitration at the C-4 position is a defining characteristic of the isothiazole ring's reactivity towards electrophiles. This regioselectivity is governed by the electronic distribution within the aromatic ring, where the C-4 position is most susceptible to electrophilic attack.

| Reaction | Reactants | Key Mechanistic Feature | Kinetic Order |

| Nitration | Isothiazole, Nitrating Mixture (e.g., HNO₃/H₂SO₄) | Occurs on the free base for unsubstituted isothiazole. rsc.orgrsc.org | Second-order. sciepub.com |

| Nitration | 3,5-Dimethylisothiazole, Nitrating Mixture | Mechanistic changeover to nitration on the conjugate acid. rsc.org | Second-order. sciepub.com |

| Ring Formation | Enamino thiones, Hydroxylamine-O-sulfonic acid | Cyclization via nucleophilic attack and elimination. medwinpublishers.comresearchgate.net | Not specified |

Advanced Spectroscopic Characterization and Computational Studies of 4 Nitroisothiazole

Medicinal Chemistry

4-Nitroisothiazole serves as a synthetic intermediate or building block in the preparation of other chemical compounds. chemicalbook.comfrontiersin.org It is used in the synthesis of various pharmaceutical substances. chemicalbook.com The nitro group can be readily reduced to an amino group (4-aminoisothiazole), which then provides a reactive site for building larger, more complex molecules.

The compound is utilized in the preparation of certain nitro- and aminoheterocyclic sulfur compounds that have been investigated for their biological properties. chemicalbook.com While many nitro-containing heterocyclic compounds, such as derivatives of 5-nitroimidazole and 5-nitrothiazole, are known for their antibacterial and antiparasitic activities, specific drug development programs centered on this compound are not widely documented in the available literature. nih.govnih.gov

Materials Science

There is no specific information available in the searched scientific literature regarding the application of this compound in materials science or for the development of polymers. While thiazole-based compounds have been explored for creating photoactive polymers, the use of this compound as a monomer in such applications has not been reported. researchgate.net

Agrochemicals

Information regarding the use of this compound in agrochemicals is not available in the reviewed literature. Although some related nitrothiazole derivatives are noted for their use as pesticides, a direct application for the 4-nitro isomer has not been specified.

Biological Activity and Molecular Mechanisms of 4 Nitroisothiazole

In Medicinal Chemistry

Nitrogen-containing heterocycles are a cornerstone of modern medicinal chemistry, forming the core structure of numerous approved drugs. nih.gov The nitro-heterocyclic class, in particular, has yielded important therapeutic agents. nih.govnih.gov

Nitro-heteroaromatic compounds are known for their potent antimicrobial properties. The mode of action often involves the enzymatic reduction of the nitro group within microbial cells to form reactive electrophilic intermediates that damage cellular components like proteins and DNA. nih.gov Several novel nitrothiazole derivatives have been synthesized and shown to be highly effective against both Gram-positive and Gram-negative bacteria, including challenging biofilm-forming pathogens. nih.govnih.gov For example, certain nitrothiazole derivatives have demonstrated significant activity against Campylobacter jejuni and Campylobacter coli. nih.gov Related 5-nitrothiazoles have also been investigated for their antiparasitic properties. acs.org

Many anticancer drugs are based on heterocyclic scaffolds that can interact with biological targets like enzymes and DNA. nih.gov While direct studies on 4-nitroisothiazole in anticancer research are limited, the structural motif is of interest. The development of kinase inhibitors and other antiproliferative agents often involves functionalized heterocycles. The this compound scaffold could potentially be elaborated to design new compounds for evaluation against various cancer cell lines. nih.gov

In Materials Science

The electronic properties of this compound make it a candidate for applications in materials science, particularly in optics and energetic materials.

Organic materials with large third-order nonlinear optical (NLO) properties are sought for applications in optical switching and data storage. nih.govarxiv.org A common design strategy for NLO molecules is to create a conjugated system with strong electron donor and acceptor groups. The nitro group is a powerful electron acceptor. researchgate.net By introducing a suitable electron-donating group onto the this compound framework, it is possible to create a "push-pull" system with significant NLO response. researchgate.net Studies on similar thiazole (B1198619) and triazole-based dyes have shown that this molecular design leads to high hyperpolarizability values, a key parameter for NLO activity. researchgate.netresearchgate.net

There is a continuous search for new high-energy density materials (HEDMs) that offer high performance combined with improved safety and stability. nih.gov A leading strategy in this field is the synthesis of nitrogen-rich heterocyclic compounds bearing energetic functional groups like the nitro group. nih.govpurdue.edu The high nitrogen content contributes to a large positive heat of formation, releasing a significant amount of energy upon decomposition into nitrogen gas (N₂). nih.gov The presence of the nitro group provides the necessary oxygen for combustion. dtic.mil Compounds based on nitro-substituted triazoles and tetrazines are being actively investigated as next-generation energetic materials, and the this compound structure fits this promising profile. nih.govpurdue.edu

Medicinal Chemistry and Pharmacological Applications of 4 Nitroisothiazole Scaffolds

Antimicrobial Activity

Derivatives of nitro-heterocycles, including nitrothiazoles and nitroimidazoles, are well-known for their antimicrobial properties. Research on nitrothiazole-thiazolidinone hybrids has revealed potent activity against various pathogens. rsc.org Some compounds have shown low micromolar activity against Staphylococcus aureus and Candida albicans. rsc.org Furthermore, certain nitrothiazole derivatives have exhibited potent antitubercular activity against Mycobacterium tuberculosis. The antimicrobial effect is often linked to the reductive activation of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species that damage DNA and other critical biomolecules.

Antiparasitic Activity

Nitro-substituted heterocyclic compounds have a long history as antiparasitic agents. Studies on nitrofurylthiazole analogues have demonstrated their potential as trypanocidal agents, which are used to treat infections caused by trypanosomes. chemicalbook.com The metabolic transformations of these compounds often involve the reduction of the nitro group, which is believed to be essential for their parasiticidal activity. chemicalbook.com

Role in Drug Discovery and Development

The isothiazole (B42339) ring is considered a "privileged structure" in drug discovery, and its combination with a nitro group offers a promising strategy for developing new therapeutic agents. The reduction of the nitro group to an amine provides a key synthetic pathway to generate libraries of diverse compounds for screening. The resulting amino-isothiazole scaffold can be further modified to optimize potency, selectivity, and pharmacokinetic properties. The documented broad-spectrum antimicrobial and antiparasitic activities of related nitro-heterocycles underscore the potential of the 4-nitroisothiazole scaffold as a starting point for the design and synthesis of novel drugs. nih.gov

Advanced Research Directions and Future Perspectives

Exploration of Novel Reaction Pathways and Synthetic Strategies

The development of new, efficient, and sustainable synthetic methods is crucial for the future of 4-nitroisothiazole chemistry. Current research is moving beyond traditional synthetic routes to explore more advanced and "green" methodologies.

Multicomponent Reactions (MCRs): Future synthetic strategies will likely involve the increased use of MCRs. These reactions, where multiple starting materials react in a single step to form a final product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. The one-pot, three-component condensation reaction used to create 4-thiazolidinones is an example of this efficient approach. nih.gov

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthetic protocols. This includes the use of safer solvents like water or acetonitrile, solvent-free reaction conditions (e.g., grinding), and the use of eco-friendly and inexpensive catalysts. mdpi.comresearchgate.net For instance, methods using basic alumina (B75360) as a catalyst for solid-state reactions or employing oxone as an oxidant represent greener alternatives to traditional reagents. mdpi.com

Catalytic Innovations: The exploration of novel catalysts is a key area of research. This includes metal-free catalysts and highly efficient iodine-based systems that can facilitate reactions under mild, air-insensitive conditions. mdpi.com These catalysts can enable the construction of complex heterocyclic systems with high regioselectivity and yields.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, improved safety, and scalability. Applying flow chemistry to the synthesis of this compound intermediates could streamline production and allow for the rapid generation of a library of derivatives for screening.

These novel strategies aim to make the synthesis of this compound derivatives more efficient, cost-effective, and environmentally friendly, thereby facilitating broader research and development.

In-depth Mechanistic Studies of Biological Actions

A deeper understanding of how this compound derivatives exert their biological effects at a molecular level is essential for rational drug design. Future research will focus on elucidating these complex mechanisms.

Target Deconvolution: Identifying the specific cellular targets of this compound derivatives is a primary goal. While the antimicrobial action of many nitro-containing compounds is generally attributed to the reduction of the nitro group into toxic intermediates that damage DNA, the precise enzymes and pathways involved are not fully understood. nih.gov Future studies will employ techniques like proteomics and genomics to pinpoint the direct binding partners and downstream effects.

Enzyme Inhibition Kinetics: For derivatives that act as enzyme inhibitors, such as potential α-glucosidase inhibitors, detailed mechanistic studies are needed. nih.gov Research will involve fluorescence quenching, circular dichroism, and molecular docking to understand how these compounds interact with the enzyme's active site and induce conformational changes that inhibit its catalytic activity. nih.gov

Role of the Nitro Group: The nitro group is critical to the activity of many nitro-heteroaromatic drugs. nih.gov A key mechanism involves the intracellular reduction of the nitro group to form a short-lived but highly reactive nitro anion radical (NO₂⁻). nih.gov This radical can then be further reduced to produce cytotoxic species like nitroso and superoxide (B77818) intermediates, which can covalently bind to and damage cellular macromolecules like DNA, leading to cell death. nih.gov In-depth studies will continue to explore the specific reductases involved in this bioactivation process, particularly in hypoxic environments found in tumors and certain microbial infections. nih.gov

| Research Technique | Application in Mechanistic Studies | Key Findings Example |

| Fluorescence Quenching | To study the binding interaction between a compound and a target protein (e.g., α-glucosidase). nih.gov | Reveals that the compound can bind to the protein and alter its structure, hindering its function. nih.gov |

| Molecular Docking | To simulate the binding pose of a compound within the active site of a target enzyme. nih.gov | Can highlight key amino acid residues involved in binding and help explain the compound's inhibitory activity. nih.gov |

| Circular Dichroism | To determine if the binding of a compound causes changes in the secondary structure of the target protein. nih.gov | Shows that the inhibitor can arouse changes in the protein's conformation, leading to reduced enzyme activity. nih.gov |

Development of Targeted Delivery Systems

A major challenge with potent therapeutic agents is delivering them to the site of action while minimizing off-target effects and systemic toxicity. mjpms.in The development of advanced drug delivery systems is a critical area of future research for this compound-based therapeutics.

Nanocarrier Encapsulation: Nanotechnology offers a promising platform for targeted delivery. mjpms.inopenaccessjournals.com Encapsulating this compound derivatives within nanocarriers such as liposomes, polymeric nanoparticles, or dendrimers can protect the drug from degradation, prolong its circulation time, and enhance its accumulation in diseased tissues. openaccessjournals.commdpi.com

Ligand-Mediated Targeting: To increase specificity, nanocarriers can be decorated with targeting ligands—molecules that bind to receptors overexpressed on the surface of target cells (e.g., cancer cells). mjpms.in This receptor-mediated approach ensures that the drug is delivered directly to the cells that need it most, sparing healthy tissue. mjpms.in Examples of ligands include antibodies, aptamers, and small molecules like galactose, which targets the asialoglycoprotein receptor on certain liver cancer cells. mdpi.com

Stimuli-Responsive Systems: Smart delivery systems that release their payload in response to specific triggers within the microenvironment of the diseased tissue are a key future direction. openaccessjournals.com These stimuli can include changes in pH, temperature, or the presence of specific enzymes that are more active in tumor or infection sites. openaccessjournals.com This allows for controlled, on-demand drug release, enhancing therapeutic efficacy.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and development for compounds like this compound. ijirt.org These computational tools can analyze vast datasets to accelerate research and improve decision-making. nih.govnih.gov

Target Identification and Validation: AI algorithms can analyze biological data to identify and validate new potential drug targets for this compound derivatives. mdpi.com

Virtual Screening and De Novo Design: AI-powered virtual screening can rapidly analyze massive libraries of virtual compounds to predict their binding affinity for a specific target, identifying promising candidates for synthesis and testing. mdpi.com Furthermore, generative AI models can design entirely new molecules (de novo design) with optimized properties for a given target.

Predictive Toxicology (QSAR): A significant challenge with nitroaromatic compounds is their potential toxicity. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, often powered by ML, can predict the toxicity of a compound based on its chemical structure. researchgate.netosti.gov By developing robust QSAR models for nitroaromatics, researchers can prioritize compounds with a higher likelihood of being safe, reducing the reliance on animal testing and saving time and resources. researchgate.netosti.gov Ensemble models, which combine the predictions of several individual models, have shown improved accuracy in predicting the toxicity of nitroaromatic compounds. osti.gov

Synthesis Planning: AI is also being developed to assist in planning chemical syntheses by suggesting optimal reaction pathways, a process known as retrosynthesis. ijirt.org This can help chemists devise more efficient routes to novel this compound derivatives.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Virtual Screening | Computational analysis of large compound libraries to predict activity against a biological target. mdpi.com | Accelerates the identification of lead compounds from a virtual library of this compound derivatives. |

| QSAR Modeling | Develops mathematical models to predict the biological activity or toxicity of a chemical from its structure. researchgate.net | Allows for early-stage prediction of toxicity, helping to design safer this compound-based drugs. osti.gov |

| De Novo Drug Design | Uses generative models to create novel molecular structures with desired properties. ijirt.org | Enables the design of entirely new this compound analogs with optimized efficacy and safety profiles. |

| Drug Repurposing | Identifies new uses for existing drugs by analyzing biological and clinical data. nih.gov | Could uncover unexpected therapeutic applications for known this compound compounds. |

Addressing Challenges in Selectivity and Toxicity

The clinical success of any drug candidate hinges on its ability to selectively act on its target without causing undue harm to the host. For nitroaromatic compounds, toxicity is a well-documented concern that must be addressed. nih.govnih.gov

Understanding Toxicity Mechanisms: The toxicity of nitroaromatics is often linked to the same chemical properties that provide their therapeutic effect—namely, the reduction of the nitro group. nih.gov This process can generate reactive oxygen species, leading to oxidative stress and cellular damage in healthy tissues. nih.gov Future research will focus on fully elucidating these off-target effects.

Improving Selectivity: A key strategy to mitigate toxicity is to improve the selectivity of the compounds. This can be achieved through medicinal chemistry efforts to modify the core this compound structure. By altering substituents on the isothiazole (B42339) ring, chemists can fine-tune the molecule's electronic properties and shape to enhance its affinity for the intended target while reducing interactions with off-target proteins.

Prodrug Strategies: Designing hypoxia-activated prodrugs is another promising approach. nih.gov These are inactive compounds that are selectively converted to their active, cytotoxic form only under the low-oxygen (hypoxic) conditions characteristic of solid tumors and some bacterial infections. nih.gov This ensures that the drug's toxic effects are localized to the diseased site.

QSAR for Safer Design: As mentioned, QSAR and other computational models will be instrumental in prospectively designing derivatives with lower predicted toxicity. researchgate.net By identifying molecular fragments or properties associated with toxicity, these models can guide the synthesis of safer and more effective drug candidates. researchgate.net

Development of Novel Therapeutic Applications beyond Current Research

While much research focuses on the antimicrobial and anticancer potential of nitro-heterocycles, the versatility of the isothiazole scaffold suggests it could be applied to a wider range of diseases. nih.govresearchgate.net

Antiviral Agents: Thiazole (B1198619) derivatives have shown promise as antiviral agents, including against influenza A. nih.gov The this compound core could be explored as a building block for new compounds targeting viral enzymes or replication processes.

Neurodegenerative Diseases: The blood-brain barrier presents a significant challenge for treating neurological disorders. mjpms.in The development of targeted delivery systems could enable the use of this compound derivatives for conditions like Alzheimer's or Parkinson's disease, potentially by targeting pathways involved in neuroinflammation or protein aggregation.

Anti-inflammatory Agents: Various heterocyclic compounds containing thiazole rings have demonstrated anti-inflammatory properties. researchgate.net Future research could investigate this compound derivatives as inhibitors of key inflammatory mediators like cytokines or enzymes such as cyclooxygenase (COX).

Enzyme-Specific Inhibitors: The isothiazole ring is a versatile scaffold that can be functionalized to target a wide variety of enzymes. researchgate.net Beyond the current scope, derivatives could be designed as inhibitors for kinases, proteases, or metabolic enzymes involved in diseases ranging from diabetes to cardiovascular disorders. For example, some thiadiazole derivatives have been investigated as inhibitors of the Bcr-Abl tyrosine kinase, which is implicated in certain types of leukemia. nih.gov

The exploration of these new therapeutic avenues will involve screening this compound libraries against a diverse panel of biological targets, driven by the integration of high-throughput screening technologies and computational prediction methods.

常见问题

Q. What are the established synthetic routes for 4-nitroisothiazole, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound derivatives typically involves nitration or functionalization of the isothiazole core. For example, 3-chloro-4-nitroisothiazole can undergo ring-opening reactions under basic conditions to form intermediates for further modifications . Optimization strategies include:

- Temperature control : Refluxing in solvents like ethanol or DMSO (e.g., 18-hour reflux in DMSO for triazole derivatives, as in ).

- Catalysis : Acidic or basic catalysts (e.g., glacial acetic acid) to enhance reaction efficiency .

- Purification : Recrystallization using water-ethanol mixtures to isolate high-purity products (yields ~65%) .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

Key techniques include:

- Spectroscopy :

- Chromatography : HPLC with UV detection to assess purity (>97% as per ) .

- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content validation against theoretical values .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in ring-opening or substitution reactions?

Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites (e.g., nitro group electrophilicity). Molecular docking studies may also predict interactions in biological systems, as demonstrated for thiazole derivatives in leishmaniasis research . Experimental validation via kinetic studies (e.g., monitoring reaction intermediates by LC-MS) is critical .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Meta-analysis : Compare datasets using standardized assays (e.g., MIC values for antimicrobial activity) .

- Structural analogs : Evaluate substituent effects (e.g., nitro vs. chloro groups) on potency .

- Reproducibility checks : Replicate experiments under controlled conditions (solvent, temperature, pH) .

Q. How does the nitro group influence the stability of this compound under varying pH and temperature conditions?

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation (GHS H335: respiratory irritation) .

- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., NaHSO3) before disposal .

Methodological Guidance

Q. How can researchers design structure-activity relationship (SAR) studies for this compound-based compounds?

- Scaffold diversification : Synthesize analogs with varying substituents (e.g., methyl, amino, halogens) .

- Biological screening : Use standardized assays (e.g., microdilution for antimicrobial activity) .

- Data correlation : Multivariate analysis to link structural features (e.g., logP, polar surface area) to activity .

Q. What are best practices for documenting synthetic procedures and analytical data to ensure reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。